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These application notes provide detailed protocols for utilizing Indocyanine Green-N-
hydroxysuccinimidyl ester (ICG-OSu) in flow cytometry for cell labeling, tracking, and analysis.
ICG-OSu is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow
cytometry, including deeper tissue penetration, minimal autofluorescence, and the potential for
multiplexing with conventional visible-light fluorophores.[1][2][3]

Core Applications

ICG-OSu and its derivatives are versatile tools for a range of flow cytometry applications:

Cellular Labeling and Tracking: Covalently labels cells for in vivo and in vitro tracking
experiments.[2][4]

e Antibody Conjugation: Amine-reactive ICG-OSu is used to create fluorescent antibody
conjugates for immunophenotyping.

o Cellular Uptake Studies: Quantification of ICG uptake by cells can be correlated with cellular
processes like proliferation and endocytosis.

o Cell Proliferation Analysis (Dye Dilution): The principle of dye dilution can be applied to track
cell division. As cells divide, the fluorescence intensity of ICG is halved in daughter cells,
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allowing for the quantification of proliferation.

Quantitative Data Summary

The following table summarizes key optical properties of ICG, which are essential for designing
flow cytometry experiments.

Parameter Value Reference
Excitation Wavelength (max) ~780 nm

Emission Wavelength (max) ~800 nm

Molar Extinction Coefficient ~230,000 cm~—tM—1

Molecular Weight (ICG-OSu) 828.03 g/mol

Solvent for Stock Solution Dimethyl sulfoxide (DMSO)

Experimental Protocols
Protocol 1: General Cell Labeling with ICG-OSu for Flow
Cytometry

This protocol describes the covalent labeling of primary amines on the cell surface.

Materials:

Cells of interest (e.g., lymphocytes, cancer cell lines)

e ICG-0OSu (or its more water-soluble derivatives like ICG-Sulfo-OSu or ICG-Xtra-OSu for
improved labeling efficiency)

e Anhydrous Dimethyl sulfoxide (DMSO)

e Phosphate-Buffered Saline (PBS), pH 7.2-7.4

» Protein-free buffer (e.g., PBS) for labeling

o Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
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e Flow cytometry tubes

o Flow cytometer with appropriate laser (e.g., 633 nm or 785 nm) and detectors
Procedure:

o Cell Preparation:

o Harvest cells and wash them twice with sterile, protein-free PBS by centrifugation (e.g.,
300 x g for 5 minutes).

o Resuspend the cell pellet to a concentration of 1-10 x 10° cells/mL in protein-free PBS.
e ICG-0OSu Stock Solution Preparation:

o Prepare a 1-10 mM stock solution of ICG-OSu in anhydrous DMSO. Mix well by vortexing.
Note: Prepare this solution fresh before each use.

e Cell Staining:

o Add the ICG-0OSu stock solution to the cell suspension to achieve a final concentration of
1-10 puM. The optimal concentration should be determined empirically for each cell type
and application.

o Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

o The incubation time may need to be optimized. Longer incubation times or higher
concentrations can lead to increased fluorescence intensity but may also affect cell
viability.

e Washing:

o Stop the labeling reaction by adding an equal volume of complete medium containing FBS
or PBS with 1% BSA.

o Wash the cells three times with complete medium or PBS containing serum/protein to
remove any unbound dye.
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e Flow Cytometry Analysis:

o Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with
1% BSA).

o Analyze the cells on a flow cytometer equipped with a laser that can excite the dye (e.qg.,
633 nm for some NIR dyes, though a 785 nm laser is optimal for ICG) and a detector for
the far-red/NIR emission.

Protocol 2: Antibody Conjugation with ICG-OSu

This protocol outlines the labeling of an antibody with ICG-OSu for use in flow cytometry.

Materials:

Antibody (protein concentration =2 mg/mL in an amine-free buffer like PBS)

ICG-OSu

Anhydrous DMSO

Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

Desalting column (e.g., Sephadex G-25)
Procedure:
e Prepare Antibody Solution:

o Dissolve the antibody in the reaction buffer to a final concentration of at least 2 mg/mL.
The pH of the solution should be between 8.5 and 9.0 to ensure the reactivity of the

primary amines.
e Prepare ICG-OSu Stock Solution:
o Prepare a 10-20 mM stock solution of ICG-OSu in anhydrous DMSO.

e Conjugation Reaction:
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o Add the ICG-OSu stock solution to the antibody solution. A starting molar ratio of 10:1
(dye:protein) is recommended. This ratio may need to be optimized for different
antibodies.

o Incubate the reaction mixture for 30-60 minutes at room temperature with continuous
stirring or rotation, protected from light.

 Purification of the Conjugate:

o Separate the ICG-labeled antibody from the unconjugated dye using a desalting column
(e.g., Sephadex G-25).

o Characterization of the Conjugate:

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for protein) and ~785 nm (for ICG).

Protocol 3: Cell Proliferation Assay using Dye Dilution

This protocol is based on the principle that with each cell division, the intensity of a stable
cytoplasmic fluorescent dye is halved.

Materials:

Cells of interest

ICG-OSu

Anhydrous DMSO

Protein-free PBS

Complete cell culture medium

Flow cytometer

Procedure:

o Cell Labeling:
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o Label the cells with ICG-OSu as described in Protocol 1. It is crucial to start with a bright,
uniform staining and ensure high cell viability.

o Cell Culture:

o After labeling and washing, resuspend the cells in complete culture medium and plate
them under desired experimental conditions.

o Culture the cells for a period that allows for several cell divisions.
e Harvesting and Analysis:

o At various time points, harvest a sample of the cells.

o Analyze the fluorescence intensity of the cells by flow cytometry.

o A histogram of fluorescence intensity will show distinct peaks, with each peak representing
a successive generation of cells. The fluorescence intensity of each generation will be half
that of the previous one.

Visualizations
Experimental Workflow for Cell Labeling and Analysis
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Caption: Workflow for labeling cells with ICG-OSu for flow cytometry.
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Caption: Covalent labeling of cell surface proteins with ICG-OSu.

Signaling Pathway Visualization (Hypothetical Uptake
Mechanism)

While ICG-OSu primarily labels cell surface proteins, free ICG can be internalized. Studies
suggest that the uptake of ICG can occur through mechanisms like clathrin-mediated
endocytosis.
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Caption: Proposed mechanism of free ICG cellular uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for ICG-OSu in Flow
Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2660905#using-icg-osu-in-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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